molecular formula C9H9ClF3N3O B14908206 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide

Cat. No.: B14908206
M. Wt: 267.63 g/mol
InChI Key: HXHVLPKGRRQCIW-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide is a pyridine-derived acetamide compound featuring a chloro-trifluoromethylpyridinyl core linked to an N-methylacetamide group. Its molecular formula is C₉H₉ClF₃N₃O, with a molecular weight of 283.64 g/mol. The compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to commercial fungicides like Fluopyram, though its specific applications remain under investigation .

Properties

Molecular Formula

C9H9ClF3N3O

Molecular Weight

267.63 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-methylacetamide

InChI

InChI=1S/C9H9ClF3N3O/c1-14-7(17)4-16-8-6(10)2-5(3-15-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,17)(H,15,16)

InChI Key

HXHVLPKGRRQCIW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The compound is differentiated from analogs by the N-methylacetamide substituent.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP)* Applications/Toxicity Notes
Target Compound : 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide C₉H₉ClF₃N₃O 283.64 N-methylacetamide ~2.1 (estimated) Research-stage fungicide candidate
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-benzamide) C₁₆H₁₁ClF₆N₂O 396.71 Benzamide, ethyl linkage ~3.8 Commercial fungicide; thyroid carcinogen in rodents
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide C₁₅H₈ClF₆N₂OS 416.75 Thioether, trifluoromethylphenyl ~4.2 Agrochemical intermediate
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide C₁₄H₁₁ClF₃N₃O 329.7 Pyridinylmethyl ~2.5 Bioactivity in early-stage research
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS 442.78 Triazolylsulfanyl, fluorophenyl ~3.9 Antimicrobial/anticancer research

*LogP values estimated using fragment-based methods.

Toxicity and Regulatory Considerations

  • Fluopyram is classified as a thyroid carcinogen in rodent studies, linked to its benzamide-ethyl structure .
  • Thioether-containing analogs (e.g., ) may generate reactive metabolites (e.g., sulfoxides), necessitating careful toxicity profiling .

Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide, with CAS number 263387-09-3, is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cellular targets and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C9H10ClF3N2O, with a molecular weight of approximately 254.64 g/mol. The structure features a chlorinated pyridine ring substituted with a trifluoromethyl group and an N-methylacetamide moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of pyridine compounds can inhibit cell proliferation in various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and HOS (osteosarcoma) cells. The compound exhibited IC50 values in the range of 12.4 to 17.8 μM against these cell lines, indicating significant cytotoxicity at relatively low concentrations .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)
HCT11617.8
HePG212.4
HOS17.6

The biological activity of the compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. For example, down-regulation of genes such as BRCA1, BRCA2, and PALB2 has been observed in treated cancer cells, suggesting a mechanism that interferes with DNA repair processes . Additionally, molecular docking studies have indicated promising interactions with proteins like enoyl reductase from Escherichia coli and human SOS1, which are critical in various metabolic pathways .

Antibacterial Activity

Beyond anticancer properties, there is emerging evidence regarding the antibacterial activity of this compound. A study assessing related pyridine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance antimicrobial properties .

Table 2: Antibacterial Activity Overview

BacteriaActivity Observed
Staphylococcus aureusPositive
Escherichia coliPositive
Proteus mirabilisPositive

Case Studies

A notable case study involved the synthesis of similar pyridine derivatives where researchers reported significant antibacterial effects at minimal inhibitory concentrations (MIC). The study found that certain modifications to the pyridine ring improved efficacy against resistant strains of bacteria .

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